molecular formula C13H8N2O5 B089488 Bis(4-nitrophenyl)methanone CAS No. 1033-26-7

Bis(4-nitrophenyl)methanone

Cat. No. B089488
CAS RN: 1033-26-7
M. Wt: 272.21 g/mol
InChI Key: IRFCWUHTGYXRNR-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl)methanone, also known as 4,4’-dinitrobenzophenone or p-nitrophenyl ketone, is a chemical compound with the molecular formula C13H8N2O5 . It has an average mass of 272.213 Da and a monoisotopic mass of 272.043335 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bis(4-nitrophenyl)methanone include an average mass of 272.213 Da and a monoisotopic mass of 272.043335 Da .

Scientific Research Applications

  • Polymer Synthesis and Properties : Bis(4-nitrophenyl)methanone derivatives are used in synthesizing novel poly(keto ether ether amide)s with high thermal stability and enhanced solubility. These polymers have potential applications in advanced technologies due to their significant thermal behavior, solubility, and viscosity properties (Sabbaghian et al., 2015).

  • Impact of Impurities on Phase Behavior : Research has shown that even a small amount of impurity in bis(4-fluorophenyl)methanone can drastically affect its thermal behavior, indicating the importance of purity in material science applications (Saito et al., 1998).

  • Catalytic Applications : Bis(4-nitrophenyl)methanone derivatives have been investigated for their potential as catalysts in various chemical reactions. For example, they have shown effectiveness in hydrolysis reactions, indicating their utility in enzyme-mimicking catalysis (Jackson et al., 1992).

  • Optoelectronic Applications : Bis(4-nitrophenyl)methanone derivatives have been used in the development of thermally activated delayed fluorescent emitters, which exhibit high efficiency and quantum yields in blue TADF devices. This has implications for the development of advanced optoelectronic materials (Kim et al., 2016).

  • Antimicrobial and Antifungal Activities : Derivatives of Bis(4-nitrophenyl)methanone have been synthesized and evaluated for their antibacterial and antifungal properties, showing potential applications in medicinal chemistry (Jalbout et al., 2006).

  • Green Oxidizers and Propellants : Certain derivatives have been explored as green energetic oxidizers for use in solid rocket propellants, demonstrating high specific impulse and acceptable sensitivity, making them potential replacements for traditional propellants (Zhao et al., 2019).

  • Antioxidant Properties : Studies have also explored the antioxidant properties of bis(4-nitrophenyl)methanone derivatives, indicating their potential use in medical and health-related applications (Balaydın et al., 2010).

Safety And Hazards

Bis(4-nitrophenyl)methanone is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

bis(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCWUHTGYXRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288778
Record name bis(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-nitrophenyl)methanone

CAS RN

1033-26-7
Record name NSC57571
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Helfer, JC Meleán, J Ermert, A Infantino… - Applied Radiation and …, 2013 - Elsevier
4-[ 18 F]Fluorophenol is a very useful intermediate compound for building-up more complex molecules bearing a 4-[ 18 F]fluorophenoxy moiety. Bis(4-benzyloxyphenyl)iodonium salts …
Number of citations: 18 www.sciencedirect.com
P Raju, G Gobi Rajeshwaran… - European Journal of …, 2015 - Wiley Online Library
A facile preparation of trans‐epoxides was achieved by a (EtO) 3 P–ZnBr 2 ‐mediated deoxygenation reaction of the corresponding 2‐nitrobenzaldehydes. The sterically hindered …
YL Wu, F Bureš, PD Jarowski… - … A European Journal, 2010 - Wiley Online Library
Novel donor‐ and/or acceptor‐substituted cross‐conjugated carbocycles based on quinoids or expanded quinoids, with radiaannulene perimeters, were prepared and investigated to …
B Jiang, W Fan, MY Sun, Q Ye, SL Wang… - The Journal of …, 2014 - ACS Publications
New multicomponent domino reactions of arylglyoxals with pyrazol-5-amines have been established, providing selective access to unprecedented pyrazolo-fused 1,7-naphthyridines, 1,…
Number of citations: 62 pubs.acs.org
DL Obydennov, EV Chernyshova… - The Journal of Organic …, 2019 - ACS Publications
A novel transition metal-free approach for the construction of the benzene core has been developed through self-condensation of available enaminodiones. Functionalized acyl-…
Number of citations: 17 pubs.acs.org
L Zhu, J Li, X Fan, X Hu, J Chen, Y Liu, X Hao, T Shi… - Bioorganic …, 2021 - Elsevier
Marine natural products derived from special or extreme environment provide an important source for the development of anti-tumor drugs due to their special skeletons and functional …
Number of citations: 5 www.sciencedirect.com
CP No - academia.edu
The reagents, chemicals and solvents were either purchased from commercial suppliers or prepared and purified by standard techniques. Column chromatography was carried out …
Number of citations: 0 www.academia.edu
Y Sun, Z Liu, D Liu, M Zhang, L Chen… - The Journal of …, 2023 - ACS Publications
Syntheses of highly functionalized 4-alkylated 1,4-dihydropyridines (1,4-DHPs) from cyclic ethers and enaminones via iron(II)-mediated oxidative free radical cascade C(sp 3 )–H bond …
Number of citations: 1 pubs.acs.org
H Gao, L Zhou, JP Wan, Y Liu - The Journal of Organic Chemistry, 2023 - ACS Publications
Rongalite has been used as a cheap and efficient carbon synthon for the synthesis of divergent N-heteroaromatics, including different pyridines and quinolines. The selective synthesis …
Number of citations: 11 pubs.acs.org
Y Yang, M Gao, C Deng, DX Zhang, LM Wu, WM Shu… - Tetrahedron, 2012 - Elsevier
A highly efficient domino method for the synthesis of trisubstituted isoxazoles has been established from α-nitro carbonyl compounds and methyl ketones or terminal aryl alkenes. …
Number of citations: 31 www.sciencedirect.com

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